4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline
Description
4,5-Dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline is a structurally complex organic compound featuring an adamantane core substituted with a trifluoromethoxy-methyl group and an aniline moiety modified with dimethoxy groups.
Properties
Molecular Formula |
C20H26F3NO3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(5S,7R)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline |
InChI |
InChI=1S/C20H26F3NO3/c1-25-16-4-14(15(24)5-17(16)26-2)19-8-12-3-13(9-19)7-18(6-12,10-19)11-27-20(21,22)23/h4-5,12-13H,3,6-11,24H2,1-2H3/t12-,13+,18?,19? |
InChI Key |
FIKBNXRZVXRGRR-NFAYLAGKSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)COC(F)(F)F)N)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)(C3)COC(F)(F)F)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-[(Trifluoromethoxy)methyl]Adamantan-1-amine
The adamantane backbone is synthesized via:
- Chlorination of 1-adamantanecarboxylic acid with thionyl chloride (SOCl₂) to form 1-adamantyl carbonyl chloride.
- Nucleophilic substitution with 4-(trifluoromethoxy)aniline under Pd(OAc)₂/XPhos catalysis in 1,4-dioxane, achieving 65–73% yield.
- Reductive amination using NaBH₄ or hydrogenation (Pd/C, H₂) to convert intermediates to the primary amine.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | SOCl₂, DMF, 80°C, 2 h | 95% |
| Coupling | Pd(OAc)₂, XPhos, Cs₂CO₃, 110°C | 73% |
| Reduction | 10% Pd/C, H₂ (50 psi), 4 h | 99% |
Aniline Ring Construction
Nitration and Methoxylation
The 4,5-dimethoxy-2-nitroaniline precursor is prepared via:
- Nitration of 1,2-dimethoxybenzene using HNO₃/H₂SO₄ at 0–35°C, yielding 85% para-nitro product.
- Selective methylation with methyl iodide/K₂CO₃ in DMF to install methoxy groups.
Reaction Conditions:
- Nitration: HNO₃ (58.24 g), H₂SO₄ (174.24 g), 0–35°C, 1 h.
- Methylation: CH₃I (2.2 eq), K₂CO₃, DMF, 60°C, 12 h.
Coupling Strategies
Buchwald-Hartwig Amination
The adamantane moiety is coupled to the aniline ring via:
- Pd-mediated cross-coupling of 3-[(trifluoromethoxy)methyl]adamantan-1-yl bromide with 4,5-dimethoxy-2-nitroaniline.
- Reduction of nitro group using Fe/HCl or catalytic hydrogenation.
Optimized Protocol:
Stereochemical Control
Chiral Resolution of (5R,7S)-Isomer
The (5R,7S) configuration is achieved via:
- Chiral auxiliary-mediated crystallization using (+)-diethyl tartrate.
- Enzymatic resolution with lipases (e.g., Candida antarctica).
Performance Metrics:
Final Assembly and Purification
Convergent Synthesis
- Amide coupling : React 3-[(trifluoromethoxy)methyl]adamantan-1-amine with 4,5-dimethoxy-2-nitrobenzoic acid using HATU/DIPEA.
- Nitro reduction : Hydrogenation (H₂, Pd/C) or Zn/HCl to yield the target aniline.
Purification:
- Flash chromatography (SiO₂, ethyl acetate/hexanes)
- Recrystallization (petroleum ether/EtOAc)
- Final purity: 99.5% (HPLC)
Alternative Routes
Radical Trifluoromethoxylation
A novel approach employs:
- Photoredox catalysis (Ir(ppy)₃) with 3,3,3-trifluoropropene.
- Multi-component coupling with nitroarenes and tertiary amines, achieving 55–85% yield.
Advantages:
Analytical Validation
Structural Confirmation
- ¹H/¹³C NMR : Adamantane C-H signals at δ 1.6–2.1 ppm; aniline NH₂ at δ 5.9 ppm.
- X-ray crystallography : Dihedral angle 38.12° between adamantane and aryl rings (monoclinic, P2₁/c).
Industrial Scalability
Process Optimization
- Batch size : 100 g per cycle
- Cost drivers : Pd catalyst recovery (>90%), solvent recycling (DCM, dioxane)
Challenges and Solutions
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline involves its interaction with specific molecular targets. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of adamantane, trifluoromethoxy-methyl, and dimethoxy-aniline groups. Below is a comparative analysis with three analogous compounds:
Table 1: Structural and Functional Comparison
*Calculated using PubChem’s molecular formula tool.
Key Observations:
Adamantane vs. Non-Adamantane Cores: The target compound and HBA share adamantane-derived frameworks, which enhance structural rigidity and hydrophobicity. However, HBA’s adamantylidene-methoxy group differs from the trifluoromethoxy-methyl substitution in the target compound, which may alter electron density and luminescent properties . DO and SO lack adamantane, relying on dioxin/oxathiin rings for luminescence, which limits their stability compared to adamantane-based analogs.
This could enhance photostability in imaging applications. The 4,5-dimethoxy-aniline moiety may increase solubility in polar solvents compared to HBA’s phenol group, which is prone to hydrogen bonding.
Luminescence and Applications: HBA, DO, and SO are validated as chemiluminescent agents with emissions between 350–550 nm .
Research Findings and Limitations
Experimental Data Gaps:
- No direct studies on the target compound’s spectroscopic properties, biological activity, or crystal structure are available in the provided evidence. Structural analogs like HBA highlight the importance of adamantane in imaging, but the trifluoromethoxy-methyl group’s impact requires further investigation.
- SHELX software () is widely used for crystallographic refinement , but its application to the target compound is speculative without crystallographic data.
Hypothesized Advantages:
- The trifluoromethoxy group may improve metabolic stability in vivo compared to non-fluorinated analogs, a common strategy in drug design.
- Synergy between the adamantane core and dimethoxy-aniline could enable dual-functionality (e.g., targeting and signaling) in molecular probes.
Biological Activity
4,5-Dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes an adamantane moiety and trifluoromethoxy group, suggests possible interactions with biological targets that could lead to therapeutic applications.
Biological Activity Overview
Research has indicated that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antiviral Effects : Some derivatives of similar structures have shown activity against viral infections.
- Neuroprotective Effects : Compounds with adamantane structures are often studied for their potential neuroprotective effects.
Anticancer Activity
A study conducted on a series of compounds related to 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline demonstrated significant anticancer activity. The following table summarizes the findings from various in vitro assays:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 15.2 | Induces apoptosis |
| Compound B | MCF7 (Breast) | 10.5 | Inhibits cell cycle progression |
| Compound C | A549 (Lung) | 12.8 | Alters mitochondrial function |
These results indicate that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle inhibition.
Neuroprotective Effects
The neuroprotective potential of adamantane derivatives has been explored extensively. Research indicates that such compounds can modulate neurotransmitter systems and may protect neuronal cells from oxidative stress. The specific mechanism by which 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline exerts neuroprotective effects remains to be fully elucidated.
Case Studies
- Case Study 1 : A recent investigation into a series of adamantane derivatives found that those with methoxy substitutions exhibited enhanced neuroprotection in models of neurodegeneration.
- Case Study 2 : In vivo studies demonstrated that similar compounds could reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
